![molecular formula C17H14ClNO2S B1463220 Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate CAS No. 1182712-88-4](/img/structure/B1463220.png)
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate, commonly known as ETC, is a compound of the indole-2-carboxylate family. It is a heterocyclic compound composed of a benzene ring and a five-membered thiazole ring, which are connected by a sulfur atom. ETC is used in a variety of scientific research applications, including drug discovery, drug design, and medicinal chemistry.
Scientific Research Applications
Medicine: Anticancer Properties
Indole derivatives, such as Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate, have been studied for their potential in treating cancer. The indole nucleus is a common structure found in many natural products and drugs, playing a significant role in cell biology. These compounds have shown promise in targeting cancer cells, microbes, and various disorders within the human body . Their ability to bind with high affinity to multiple receptors makes them valuable candidates for developing new therapeutic agents.
Pharmacology: Drug Development
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate’s pharmacological potential is significant, with studies highlighting its role in drug development. Its indole core is a prevalent moiety in many pharmacologically active compounds, and its modification could lead to new drugs with improved efficacy and reduced side effects for various diseases .
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-2-21-17(20)15-16(13-5-3-4-6-14(13)19-15)22-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDCDNNYJLAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.